6-(3,4-Dimethylphenyl)-4-(4-methoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)nicotinonitrile
CAS No.: 671200-46-7
Cat. No.: VC21503936
Molecular Formula: C27H27N3O3S
Molecular Weight: 473.6g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 671200-46-7 |
|---|---|
| Molecular Formula | C27H27N3O3S |
| Molecular Weight | 473.6g/mol |
| IUPAC Name | 6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylpyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C27H27N3O3S/c1-18-4-5-21(14-19(18)2)25-15-23(20-6-8-22(32-3)9-7-20)24(16-28)27(29-25)34-17-26(31)30-10-12-33-13-11-30/h4-9,14-15H,10-13,17H2,1-3H3 |
| Standard InChI Key | UBJBNAKKVBKDFE-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)OC)C#N)SCC(=O)N4CCOCC4)C |
| Canonical SMILES | CC1=C(C=C(C=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)OC)C#N)SCC(=O)N4CCOCC4)C |
Introduction
Structural Overview
The compound consists of several functional groups and aromatic systems:
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Core Framework: A nicotinonitrile backbone, which is a derivative of pyridine with a nitrile (-C≡N) group.
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Substituents:
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A 3,4-dimethylphenyl group at position 6.
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A 4-methoxyphenyl group at position 4.
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A thioether linkage (-S-) connecting a morpholino-2-oxoethyl group at position 2.
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Molecular Formula
The molecular formula of the compound is C25H25N3O3S, indicating its complexity and high molecular weight.
Key Features
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Aromaticity: The presence of two aromatic rings (3,4-dimethylphenyl and 4-methoxyphenyl) contributes to its stability and potential π-π interactions in molecular environments.
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Nitrile Group: The -C≡N group adds polarity and reactivity, making it suitable for further functionalization.
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Thioether and Morpholine Moiety: These groups enhance solubility and may contribute to biological activity due to their electron-donating properties.
Synthesis
The synthesis of such compounds typically involves multi-step organic reactions, including:
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Formation of Nicotinonitrile Core:
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Nicotinonitriles are often synthesized via condensation reactions involving aldehydes or ketones with malononitrile in the presence of catalysts.
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Substitution Reactions:
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Electrophilic aromatic substitution introduces the dimethylphenyl and methoxyphenyl groups at specific positions on the pyridine ring.
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Thioether Formation:
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The thioether linkage is formed by reacting a thiol derivative with an electrophilic compound containing a leaving group (e.g., halide or tosylate).
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Morpholine Derivative Addition:
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The final step involves introducing the morpholine moiety through nucleophilic substitution or amidation reactions.
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Characterization Techniques
To confirm the structure and purity of the compound, various analytical techniques are employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Identifies hydrogen and carbon environments (1H-NMR, 13C-NMR). |
| Mass Spectrometry | Determines molecular weight and fragmentation patterns. |
| FTIR Spectroscopy | Detects functional groups (e.g., nitrile stretch around 2200 cm⁻¹). |
| X-ray Crystallography | Elucidates the three-dimensional structure and confirms bond lengths/angles. |
Research Gaps and Future Directions
Despite its promising structure, further research is needed to explore:
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Biological activity through in vitro and in vivo assays.
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Optimization of synthetic routes for scalability.
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Computational studies to predict drug-likeness (e.g., ADMET profiling).
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